![molecular formula C21H31NO7 B14312117 16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione CAS No. 116819-66-0](/img/structure/B14312117.png)
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of macrocyclic ligands known for their ability to form stable complexes with various metal ions. The presence of multiple oxygen and nitrogen atoms within its structure allows for versatile coordination chemistry, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[1231]octadeca-1(18),14,16-triene-2,13-dione typically involves multi-step organic synthesis The process begins with the preparation of the macrocyclic ligand through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of the compound, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized macrocyclic derivatives, while substitution reactions can introduce various alkyl or acyl groups into the compound.
Applications De Recherche Scientifique
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione has diverse applications in scientific research:
Biology: The compound’s ability to bind metal ions makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.
Medicine: Research explores its potential as a drug delivery agent due to its ability to encapsulate metal ions and other molecules.
Mécanisme D'action
The mechanism of action of 16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione involves its ability to coordinate with metal ions through its oxygen and nitrogen atoms. This coordination forms stable complexes that can participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific metal ion and the context of its application, such as catalysis or drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,12,18-Triaza-6,9-dioxabicyclo[12.3.1]octadeca-1(18),14,16-triene: A similar macrocyclic ligand with a different substitution pattern.
2,13-Dimethyl-3,6,9,12,18-penta-azabicyclo[12.3.1]octadeca-1(18),14,16-triene: Another related compound with additional nitrogen atoms in the macrocycle.
Uniqueness
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is unique due to the presence of the octyloxy group, which enhances its lipophilicity and potential for interaction with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery and catalysis.
Propriétés
Numéro CAS |
116819-66-0 |
|---|---|
Formule moléculaire |
C21H31NO7 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
16-octoxy-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(17),14(18),15-triene-2,13-dione |
InChI |
InChI=1S/C21H31NO7/c1-2-3-4-5-6-7-8-27-17-15-18-20(23)28-13-11-25-9-10-26-12-14-29-21(24)19(16-17)22-18/h15-16H,2-14H2,1H3 |
Clé InChI |
GOEUASJULYBTLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC2=NC(=C1)C(=O)OCCOCCOCCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



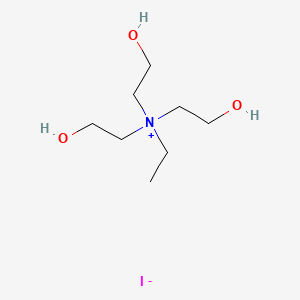
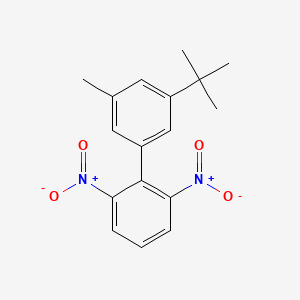
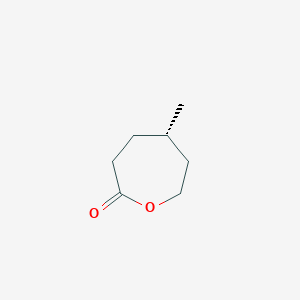
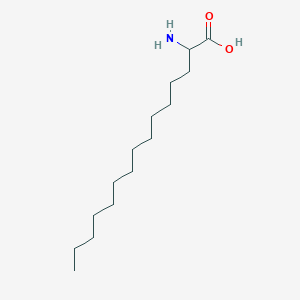
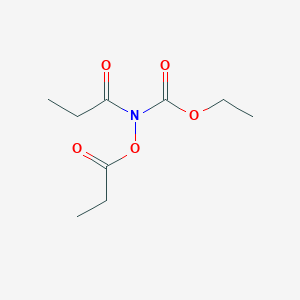
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)

![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
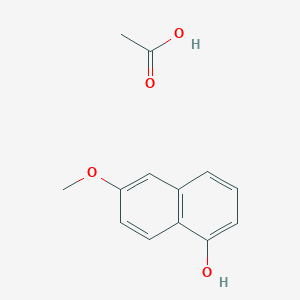
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)
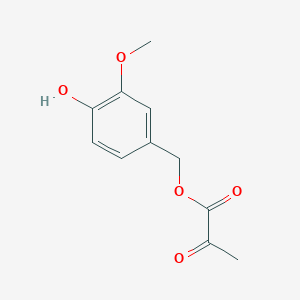
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
